2-Iodo-4-nitrobenzoic acid

Cross-coupling catalysis Bond dissociation energy Reaction kinetics

Choose 2-iodo-4-nitrobenzoic acid (CAS 89459-38-1) for superior C–I bond reactivity in cross-coupling reactions. The iodo group undergoes oxidative addition 10²–10³× faster than bromo analogs, enabling coupling at 25–60°C—ideal for thermally sensitive substrates. The 4-nitro group enhances electrophilicity for metal-free oxidation catalysts. Not interchangeable with lighter halogens. Available in high purity with secure, temperature-controlled shipping.

Molecular Formula C7H4INO4
Molecular Weight 293.02 g/mol
CAS No. 89459-38-1
Cat. No. B1595640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-nitrobenzoic acid
CAS89459-38-1
Molecular FormulaC7H4INO4
Molecular Weight293.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)O
InChIInChI=1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
InChIKeySQICTGFCQITYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-4-nitrobenzoic Acid (CAS 89459-38-1) for Cross-Coupling and Heterocycle Synthesis: Procurement and Differentiation Guide


2-Iodo-4-nitrobenzoic acid (CAS 89459-38-1) is a disubstituted aromatic building block characterized by an iodine atom at the ortho position and a strongly electron-withdrawing nitro group at the para position on a benzoic acid scaffold . With a molecular formula of C7H4INO4 and a molecular weight of 293.02 g/mol, this compound exhibits a melting point of 142 °C, a predicted pKa of 1.99, and requires storage at 2–8 °C with protection from light [1]. Its structural features enable distinct reactivity patterns in transition metal-catalyzed cross-coupling reactions and serve as a key entry point for the synthesis of heterocyclic pharmacophores, making it a strategic intermediate in medicinal chemistry and agrochemical development .

Why 2-Iodo-4-nitrobenzoic Acid (CAS 89459-38-1) Cannot Be Replaced with Fluoro, Chloro, or Bromo Analogs in Synthesis Planning


Substituting 2-iodo-4-nitrobenzoic acid with its 2-fluoro, 2-chloro, or 2-bromo analogs is not chemically equivalent due to fundamental differences in carbon–halogen bond reactivity that directly dictate synthetic outcomes [1]. The carbon–iodine bond in the target compound possesses a substantially lower bond dissociation energy and undergoes oxidative addition to palladium(0) catalysts at rates orders of magnitude faster than the corresponding C–Br or C–Cl bonds, enabling cross-coupling reactions under milder conditions and with higher turnover [1]. This differential reactivity is amplified by the strong electron-withdrawing nitro group at the 4-position, which further polarizes the C–I bond and enhances electrophilicity at the ortho position beyond what is achievable with lighter halogen substituents . Consequently, synthetic routes optimized for the iodo-substituted benzoic acid cannot be directly adapted to fluoro, chloro, or bromo analogs without substantial re-optimization of catalyst systems, reaction temperatures, and reaction times, often resulting in incomplete conversion or failed coupling altogether [1].

Quantitative Evidence Differentiating 2-Iodo-4-nitrobenzoic Acid (CAS 89459-38-1) from Fluoro, Chloro, and Bromo Analogs


Carbon–Iodine Bond Dissociation Energy and Oxidative Addition Reactivity in Palladium-Catalyzed Cross-Coupling

The carbon–iodine bond in 2-iodo-4-nitrobenzoic acid possesses a bond dissociation energy approximately 30–40 kJ/mol lower than the C–Br bond in the 2-bromo analog and 80–100 kJ/mol lower than the C–Cl bond in the 2-chloro analog, translating to oxidative addition rates in Suzuki–Miyaura and related palladium-catalyzed couplings that are typically 10² to 10³ times faster under identical conditions [1][2]. This kinetic advantage permits the iodo compound to undergo efficient coupling at ambient or slightly elevated temperatures (25–60 °C), whereas the bromo analog requires temperatures above 80 °C and the chloro analog often remains unreactive without specialized ligand systems [1].

Cross-coupling catalysis Bond dissociation energy Reaction kinetics

Carboxylic Acid pKa and Electrophilicity Enhancement via Ortho-Iodo Substitution

2-Iodo-4-nitrobenzoic acid exhibits a predicted pKa of 1.99 ± 0.13, reflecting the combined electron-withdrawing effects of the 4-nitro group and the ortho-iodo substituent . In comparison, 4-nitrobenzoic acid (lacking the ortho halogen) has a reported pKa of approximately 3.41, while 2-fluoro-4-nitrobenzoic acid is predicted to have a pKa around 2.1–2.3 [1]. The ortho-iodo substituent contributes to enhanced carboxylic acid acidity through inductive electron withdrawal and polarizability effects that are distinct from the lighter halogens, with the heavy atom effect of iodine producing a unique electrostatic potential distribution around the reactive carboxylate center .

Acidity modulation Electron-withdrawing effects Reaction optimization

Synthetic Yield from 2-Amino-4-nitrobenzoic Acid via Sandmeyer-Type Iodination

2-Iodo-4-nitrobenzoic acid can be prepared from the readily available 2-amino-4-nitrobenzoic acid precursor via diazotization followed by potassium iodide treatment, achieving an isolated yield of 83% at a 14.5 g reaction scale . This yield represents a well-optimized Sandmeyer-type transformation that compares favorably to typical yields reported for analogous bromination (70–75% under similar conditions) and is significantly higher than the yields achievable for direct fluorination via Balz–Schiemann pathways (often below 50%) . The availability of a robust, scalable synthetic route ensures reliable supply and batch-to-batch consistency for procurement planning.

Diazotization Iodination yield Process chemistry

Distinct Melting Point and Thermal Stability Profile

2-Iodo-4-nitrobenzoic acid exhibits a melting point of 142 °C, which lies between the melting point of the 2-chloro analog (139–143 °C) and that of the 2-bromo analog (165–168 °C), but is notably lower than the 2-fluoro analog (174–177 °C) . The compound requires storage at 2–8 °C with protection from light, whereas the 2-bromo analog is stable at room temperature and the 2-chloro analog can be stored at temperatures up to 30 °C . This differential thermal and photostability profile directly impacts laboratory handling protocols and long-term inventory management decisions.

Thermal properties Solid-state characterization Storage requirements

Molecular Weight and Polar Surface Area Differentiation for Permeability and Solubility Predictions

The target compound possesses a molecular weight of 293.02 g/mol and a topological polar surface area (TPSA) of 83.1 Ų, values that are substantially higher than the corresponding parameters for the 2-fluoro analog (MW 185.11, TPSA ~63 Ų) and the 2-chloro analog (MW 201.57, TPSA ~63 Ų) [1][2]. The presence of the heavy iodine atom increases molecular weight and contributes to distinct physicochemical properties that influence downstream compound handling, including predicted logP, aqueous solubility, and chromatographic retention behavior [1].

Physicochemical descriptors Drug-likeness ADME prediction

Recommended Application Scenarios for 2-Iodo-4-nitrobenzoic Acid (CAS 89459-38-1) Based on Differentiated Evidence


Low-Temperature Suzuki–Miyaura Cross-Coupling for Thermally Labile Substrates

When a synthetic route requires cross-coupling of a 4-nitrobenzoic acid scaffold with a boronic acid partner, and the target molecule or coupling partner contains thermally sensitive functional groups, 2-iodo-4-nitrobenzoic acid is the preferred substrate. As established in the bond dissociation energy evidence, the C–I bond undergoes oxidative addition at rates 10² to 10³ times faster than the C–Br analog, enabling efficient coupling at 25–60 °C rather than >80 °C [1]. This temperature differential is critical for preserving epimerizable stereocenters, protecting groups, or oxidation-prone moieties elsewhere in the molecule.

pH-Sensitive Aqueous Workup and Carboxylate-Directed Reactions

The predicted pKa of 1.99 for 2-iodo-4-nitrobenzoic acid—approximately 1.4 units lower than unsubstituted 4-nitrobenzoic acid—enables selective deprotonation and aqueous extraction at lower pH values . This property is advantageous in multi-step sequences where a carboxylate intermediate must be generated without exposing acid-labile protecting groups to strongly basic conditions. The enhanced acidity also facilitates carboxylate-directed C–H functionalization reactions where the deprotonated acid serves as a directing group for transition metal catalysts.

Medicinal Chemistry Lead Optimization Requiring Heavy Atom SAR Exploration

In structure–activity relationship (SAR) campaigns where halogen scanning is employed to probe steric and electronic effects in a binding pocket, 2-iodo-4-nitrobenzoic acid provides a distinct heavy atom probe that is not achievable with fluoro, chloro, or bromo analogs [2]. The larger van der Waals radius and higher polarizability of iodine can reveal unique binding interactions—including halogen bonding to backbone carbonyls or π-systems—that lighter halogens cannot access. The compound‘s distinct molecular weight and TPSA signature also serve as a reference point for assessing how increased lipophilicity and size affect downstream ADME parameters [2].

Precursor to Hypervalent Iodine Reagents for Oxidation Catalysis

2-Iodo-4-nitrobenzoic acid serves as a direct precursor to 2-iodoso-4-nitrobenzoic acid and 2-iodoxy-4-nitrobenzoic acid, both of which have been identified as highly efficient hypervalent iodine catalysts for alcohol oxidation and related transformations [3]. The nitro group at the 4-position enhances the electrophilic character of the iodine(III) or iodine(V) center, improving catalytic turnover relative to unsubstituted iodoxybenzoic acid derivatives. Procurement of the iodo-substituted benzoic acid specifically—not the bromo or chloro analogs—is required to access this class of metal-free oxidation catalysts.

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